molecular formula C12H16N2O B11791778 2-Cyclohexylisonicotinamide

2-Cyclohexylisonicotinamide

Cat. No.: B11791778
M. Wt: 204.27 g/mol
InChI Key: UKCDTMVVTNKFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexylisonicotinamide is a chemical compound with the molecular formula C12H16N2O. It is a derivative of isonicotinamide, where the hydrogen atom on the nitrogen of the isonicotinamide is replaced by a cyclohexyl group. This modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylisonicotinamide typically involves the reaction of isonicotinic acid with cyclohexylamine. The process can be summarized as follows:

    Esterification: Isonicotinic acid is first converted to its ester form using an alcohol (e.g., methanol) and an acid catalyst.

    Amidation: The ester is then reacted with cyclohexylamine under controlled conditions to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the esterification and amidation reactions are optimized for yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylisonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-Cyclohexylisonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexylisonicotinamide involves its interaction with specific molecular targets. The cyclohexyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Isonicotinamide: The parent compound without the cyclohexyl group.

    Cyclohexylamine: The amine used in the synthesis of 2-Cyclohexylisonicotinamide.

    Nicotinamide: A related compound with a similar structure but different functional groups.

Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This modification can enhance its stability, lipophilicity, and potential biological activity compared to its parent compound, isonicotinamide.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-cyclohexylpyridine-4-carboxamide

InChI

InChI=1S/C12H16N2O/c13-12(15)10-6-7-14-11(8-10)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,13,15)

InChI Key

UKCDTMVVTNKFTN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC=CC(=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.